molecular formula C7H3Cl2N3O5 B076471 2,4-Dichloro-3,5-dinitrobenzamide CAS No. 13550-88-4

2,4-Dichloro-3,5-dinitrobenzamide

Cat. No. B076471
CAS RN: 13550-88-4
M. Wt: 280.02 g/mol
InChI Key: UBMOQSTZFCSCEV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-dinitrobenzamide is a chemical compound with the linear formula C7H3Cl2N3O5 . It has a molecular weight of 280.025 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Environmental Science and Pollution Research : This study explored the decomposition of 3,5-dinitrobenzamide, closely related to 2,4-Dichloro-3,5-dinitrobenzamide, in aqueous solutions during advanced oxidation processes. This research is significant for understanding the environmental impact and treatment of compounds related to 2,4-Dichloro-3,5-dinitrobenzamide in water sources (Yan et al., 2017).

  • Journal of Medicinal Chemistry : This paper discusses nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for use in gene-directed enzyme prodrug therapy (GDEPT). This research contributes to the development of targeted cancer therapies (Friedlos et al., 1997).

  • Biosensors & Bioelectronics : The study describes the development of a sensitive biosensor based on a nanocomposite modified carbon paste electrode for the determination of glutathione and piroxicam, utilizing compounds related to 2,4-Dichloro-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).

  • ACS Medicinal Chemistry Letters : This research identified N-benzyl 3,5-dinitrobenzamides as effective antitubercular agents, showcasing the potential of derivatives of 2,4-Dichloro-3,5-dinitrobenzamide in treating tuberculosis (Li et al., 2018).

  • Journal of Medicinal Chemistry : The study explores 2,4-dinitrobenzamide mustards as prodrugs for gene-directed enzyme prodrug therapy with E. coli nitroreductase, demonstrating their potential in cancer treatment (Atwell et al., 2007).

Safety And Hazards

2,4-Dichloro-3,5-dinitrobenzamide is considered hazardous. It can cause respiratory tract irritation, eye and skin irritation . It is advised to avoid contact with skin and eyes, formation of dust and aerosols .

properties

IUPAC Name

2,4-dichloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O5/c8-4-2(7(10)13)1-3(11(14)15)5(9)6(4)12(16)17/h1H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMOQSTZFCSCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159430
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3,5-dinitrobenzamide

CAS RN

13550-88-4
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13550-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2,4-dichloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 74.9 g. (0.25 mole) of 2,4-dichloro-3,5-dinitrobenzoyl chloride and 200 ml. of concentrated ammonia is placed in a mortar and ground with a pestle for ten minutes. The mixture stands for 2 hours at room temperature. The yellow precipitate is removed by filtration and washed with water. There is obtained 67.7 gm. (97%) of yellow needles melting at 263°-265°. Recrystallization of 1.00 g. of material from ethanol yields 390 mg. of yellow needles melting at 262°-263°.
Name
2,4-dichloro-3,5-dinitrobenzoyl chloride
Quantity
0.25 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
yellow needles
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Type
reactant
Reaction Step Three
[Compound]
Name
needles
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NC Marziano, PG Traverso… - Journal of the Chemical …, 1977 - pubs.rsc.org
Protonatiori equilibria of two weak bases X and Y in sulphuric acid are discussed and experimental linear relationships between their log [BH+]/[B](log I) and between their log [BH+][B][H…
Number of citations: 18 pubs.rsc.org
NC Marziano, A Tomasin, PG Traverso - Journal of the Chemical …, 1981 - pubs.rsc.org
The general validity of the relationship log (fZifAi/fDi)=nij(log fZjfAj/fDj)(Z = base, A = acid, D = conjugated acid) has been tested using different weak bases involved in protonation, …
Number of citations: 36 pubs.rsc.org
DPER Taylor - 1994 - search.proquest.com
The present study was undertaken in an attempt to further elucidate Schmidt reactions of acetophenones. The Excess Acidity method of Cox and Yates was applied to Schmidt reaction …
Number of citations: 2 search.proquest.com
NG Zarakhani, PP Nechaev, GE Zaikov - … of the Academy of Sciences of …, 1978 - Springer
Conclusions A description of the ionization of benzamide derivatives, applicable over a wide range of parameter values and acid concentrations, can be set up in terms of the Hammett …
Number of citations: 3 link.springer.com
O Pytela - Collection of Czechoslovak chemical communications, 1997 - cccc.uochb.cas.cz
A new iterative algorithm has been devised for construction of the H acidity function. The procedure is based on gradual transformation of the dependence of log I vs acid concentration …
Number of citations: 10 cccc.uochb.cas.cz
JKC Liu - 1968 - escholarship.mcgill.ca
LI where the group R'represents the remainder of the polypeptide chain. The success of this method depends ori'the fact tha t the polypeptide'residue can be detached from the …
Number of citations: 3 escholarship.mcgill.ca
CD Johnson, AR Katritzky, N Shakir - Journal of the Chemical Society …, 1967 - pubs.rsc.org
The protonation of pyridine 1-oxides of low basicity in aqueous sulphuric acid solutions is correlated by the amide acidity function rather than the Hammett acidity function. The HA-scale …
Number of citations: 27 pubs.rsc.org

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